A Comprehensive Guide to the Physicochemical Characterization of 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one
A Comprehensive Guide to the Physicochemical Characterization of 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one
Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one, a fluorinated heterocyclic ketone of interest in medicinal chemistry and materials science. Recognizing the critical role that properties such as solubility, lipophilicity, and solid-state behavior play in determining a compound's suitability for development, this document outlines both the theoretical underpinnings and detailed experimental protocols for their determination. Rather than a simple data sheet, this guide serves as a procedural handbook for researchers, offering insights into experimental design, data interpretation, and quality control. The methodologies described herein are grounded in established industry standards and are designed to generate the robust and reliable data essential for advancing drug discovery and development programs.
Molecular Identity and Structural Framework
A complete understanding of a compound's physicochemical profile begins with a precise definition of its molecular structure and fundamental properties. These identifiers form the basis for all subsequent experimental work and data interpretation.
1.1. Nomenclature and Structure
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IUPAC Name: 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one
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Synonyms: 6,7-difluorothiochroman-4-one
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Chemical Structure: (A visual representation of the chemical structure would be inserted here in a formal whitepaper)
1.2. Fundamental Molecular Properties
The foundational properties of the molecule are derived directly from its atomic composition. These calculated values are essential for preparing solutions of known concentration and for interpreting mass spectrometry data.
| Property | Predicted Value | Rationale / Method |
| Molecular Formula | C₉H₆F₂OS | Based on atomic count from the chemical structure. |
| Molecular Weight | 200.21 g/mol | Sum of the atomic weights of the constituent atoms. |
| Monoisotopic Mass | 200.01067 Da | Calculated for use in high-resolution mass spectrometry. |
| Predicted LogP (XLogP3) | ~2.1 - 2.5 | Computational prediction. The presence of two fluorine atoms and a sulfur atom increases lipophilicity compared to the parent thiochromanone core, while the ketone provides a polar center. This value suggests moderate lipophilicity. |
Lipophilicity and Aqueous Solubility: Cornerstones of "Drug-Likeness"
The interplay between a compound's affinity for lipid versus aqueous environments (lipophilicity) and its maximum achievable concentration in water (solubility) is a primary determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility, in particular, is a major obstacle in drug development.[2]
2.1. Lipophilicity: The Octanol-Water Partition Coefficient (LogP & LogD)
Lipophilicity is quantified by the partition coefficient (P), or its logarithm (LogP), which measures the equilibrium distribution of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase.[3] For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, accounting for both the neutral and ionized species.[4]
Causality Behind Experimental Choice: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the compound's partitioning at thermodynamic equilibrium.[3] While lower-throughput than chromatographic methods, its accuracy and reliability make it the definitive choice for generating foundational data for lead candidates.[5]
Experimental Protocol: Shake-Flask LogP Determination
This protocol ensures a self-validating system by pre-saturating the solvent phases and using robust analytical quantification.
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Preparation of Phases: Mix equal volumes of n-octanol and purified water (or a relevant buffer, e.g., PBS pH 7.4 for LogD) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use. This step is critical to prevent volume changes during the experiment that would alter concentration values.[4]
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Compound Preparation: Prepare a stock solution of 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one in the pre-saturated n-octanol phase (e.g., at 1 mg/mL).
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Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each).
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Equilibration: Seal the vial and agitate it at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 1-24 hours). Gentle, continuous inversion is preferred over vigorous shaking to prevent the formation of emulsions.
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Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.
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Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Workflow for LogP Determination
Caption: Shake-Flask method for LogP determination.
2.2. Aqueous Solubility
Solubility measurements are bifurcated into two key types: kinetic and thermodynamic. Understanding the distinction is crucial for correct application in the drug discovery pipeline.[6]
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Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[1] It reflects the behavior in high-throughput screening assays and is relevant for early-stage discovery.[7]
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Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of its most stable solid form.[8] This value is critical for late-stage preclinical development and formulation.[1]
Experimental Protocol: Kinetic Solubility by Turbidimetry
This high-throughput method rapidly flags compounds with potential solubility liabilities.[2]
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Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
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Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and constant (e.g., <1%) across all wells to minimize co-solvent effects.
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Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).
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Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.
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Determination: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background, indicating the onset of precipitation.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask
This method provides the definitive equilibrium solubility value.[2]
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Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of visible solid material throughout the experiment is essential.
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Equilibration: Seal the vial and agitate at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached and any potential polymorphic transformations to the most stable form can occur.[8]
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Sample Processing: Allow the solid to settle. Carefully remove a supernatant aliquot and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Centrifugation prior to filtration is recommended.[8]
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Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
Workflow for Solubility Determination
Caption: Contrasting workflows for solubility assays.
Thermal and Solid-State Characterization
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. Pure crystalline substances exhibit a sharp, well-defined melting point range, whereas impurities typically depress and broaden this range.[9]
Causality Behind Experimental Choice: The Capillary Method
The capillary method is the standard technique for melting point determination cited in pharmacopeias.[10][11] It relies on uniform, controlled heating of a finely powdered sample, allowing for precise observation of the phase transition from solid to liquid.[10] Modern automated systems enhance the reproducibility and accuracy of this classic technique.
Experimental Protocol: Melting Point Determination
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Sample Preparation: The sample must be completely dry and homogeneous.[10] Grind a small amount of the crystalline compound into a fine powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.[10]
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Capillary Loading: Press the open end of a glass capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the sealed end. The final packed height should be 2.5-3.5 mm.[11]
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Initial Rapid Determination (Optional but Recommended): Place the capillary in the heating block and heat rapidly to find an approximate melting temperature. This saves time during the precise measurement.[9]
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Precise Determination: Allow the apparatus to cool to at least 5-10°C below the approximate melting point.[11] Insert a new capillary.
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Heating and Observation: Set the heating rate to a slow, controlled ramp (e.g., 1-2°C per minute).[11]
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Record Temperatures: Record two temperatures:
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T₁ (Onset): The temperature at which the first drop of liquid appears or the substance begins to collapse against the capillary wall.[11]
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T₂ (Clear Point): The temperature at which the last solid particle melts, and the substance is completely liquid.
-
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Report: The melting point is reported as the range T₁ - T₂. For improved accuracy, perform the measurement in triplicate and average the results.[10]
Workflow for Melting Point Determination
Caption: Standard procedure for melting point analysis.
Summary of Physicochemical Parameters
This table summarizes the key physicochemical properties for 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one and serves as a target data sheet for the characterization campaign.
| Parameter | Symbol | Value / Expected Range | Experimental Method |
| Molecular Weight | MW | 200.21 g/mol | Calculated |
| Melting Point | Mp | To Be Determined (TBD) | Capillary Method |
| Lipophilicity | LogP | TBD (Predicted ~2.1-2.5) | Shake-Flask |
| Distribution Coefficient | LogD₇.₄ | TBD | Shake-Flask (pH 7.4) |
| Kinetic Solubility | Sₖ | TBD | Turbidimetry |
| Thermodynamic Solubility | Sₑ | TBD | Shake-Flask |
| ¹H NMR | δ | TBD | NMR Spectroscopy |
| ¹³C NMR | δ | TBD | NMR Spectroscopy |
| ¹⁹F NMR | δ | TBD | NMR Spectroscopy |
| Mass Spectrum | m/z | TBD | LC-MS / HRMS |
References
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Lambda Photometrics. Melting Point Determination. [Link]
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University of Calgary. Melting point determination. [Link]
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Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
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ResearchGate. Kinetic solubility: Experimental and machine‐learning modeling perspectives. [Link]
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Westlab Canada. Measuring the Melting Point. [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
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SSERC. Melting point determination. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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